molecular formula C6H5ClO2 B1615469 5-Chlororesorcinol CAS No. 52780-23-1

5-Chlororesorcinol

Cat. No.: B1615469
CAS No.: 52780-23-1
M. Wt: 144.55 g/mol
InChI Key: FQVLOBQILLZLJA-UHFFFAOYSA-N
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Description

5-Chlororesorcinol (5CR) is a chemical compound that belongs to the class of resorcinols. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

  • Mesomorphic Properties :

    • 5-Chlororesorcinol has been used in the synthesis of new homologous series of seven-ring bent-core compounds, exhibiting unique mesomorphic properties. These compounds show rectangular columnar B1 phase and switchable lamellar phases, contributing to the study of liquid crystal science and potential applications in electro-optical devices (Umadevi & Sadashiva, 2005).
  • Electrochemical Sensors and Biosensors :

    • The compound has relevance in the development of electrochemical sensors and biosensors, particularly in the analysis of Chlorogenic acid (5-O-caffeoylquinic acid), a related compound. This is important for detecting Chlorogenic acid in various nutraceuticals or food products, thereby contributing to food safety and quality control (Munteanu & Apetrei, 2021).
  • Monochloramination Mechanism :

    • In environmental science, studies on the monochloramination of this compound and related compounds have provided insights into the reaction mechanisms and kinetic modeling. This is crucial for understanding and managing the formation of disinfection by-products in water treatment processes (Cimetière, Dossier-Berne, & de Laat, 2009).
  • Formation of Disinfection Byproducts :

    • The role of this compound in forming nitrogenous disinfection byproducts (N-DBPs) during water treatment has been explored. Understanding these byproducts is important for assessing and mitigating potential health risks associated with drinking water consumption (Nihemaiti, Le Roux, Hoppe-Jones, Reckhow, & Croué, 2017).
  • Pharmacological Studies :

    • In pharmacology, this compound has been studied as part of the structure of certain prodrugs of 5-fluorouracil, a widely used cancer chemotherapy drug. Understanding the role of this compound in these compounds can help in developing more effective and less toxic treatments for cancer (Malet-Martino & Martino, 2002).
  • Cancer Research and Treatment :

    • Additionally, studies have shown the mutagenic properties of 5-Chlorouracil, a product of myeloperoxidase action on uracil, which has implications for understanding the mechanisms of carcinogenesis during chronic inflammation (Henderson, Byun, Takeshita, & Heinecke, 2003).

Biochemical Analysis

Biochemical Properties

5-Chlorobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form sigma-bonds with the benzene ring, generating positively charged intermediates . These interactions are crucial for the compound’s reactivity and its ability to participate in various biochemical pathways.

Cellular Effects

The effects of 5-Chlorobenzene-1,3-diol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo electrophilic aromatic substitution allows it to interact with cellular components, potentially altering their function and leading to changes in cellular behavior . These interactions can have both beneficial and detrimental effects, depending on the context and concentration of the compound.

Molecular Mechanism

At the molecular level, 5-Chlorobenzene-1,3-diol exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming sigma-bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chlorobenzene-1,3-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chlorobenzene-1,3-diol can undergo degradation, leading to the formation of various byproducts that may have different biological activities . These temporal changes can impact the compound’s efficacy and safety in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Chlorobenzene-1,3-diol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentrations . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

5-Chlorobenzene-1,3-diol is involved in various metabolic pathways, including the degradation of chlorobenzene. Enzymes such as chlorobenzene dioxygenase and catechol 1,2-dioxygenase play a role in the compound’s metabolism, leading to the formation of intermediates like 3-chlorocatechol . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 5-Chlorobenzene-1,3-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of 5-Chlorobenzene-1,3-diol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its interactions with cellular components and its overall biological effects .

Properties

IUPAC Name

5-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLOBQILLZLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200759
Record name 1,3-Benzenediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-23-1
Record name 1,3-Benzenediol, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorobenzene-1,3-diol
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Synthesis routes and methods I

Procedure details

BBr3 (26 mL; 0.275 mmol) was added to a solution of chloro-3,5-dimethyoxybenzene (10 g; 30 mmol) in CH2Cl2 (100 mL) at −70° C. The cooling bath was removed and the solution was stirred at room temperature for 4 days. After re-cooling to −70° C., MeOH was added (150 mL). After evaporation of the solvent, toluene was added and removed in vacuo. Purification by kugelrohr distillation afforded 9 g (100%) of the sub-title compound.
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-1,3-dimethoxybenzene (5.41 g, 31.3 mM) in methylene chloride (75 mL) at −78° C. was stirred with a 1M solution of BBr3 in methylene chloride (63 mL) for 45 minutes. The reaction was allowed to warm to room temperature overnight and diluted with water (75 mL). The layers were separated and the aqueous layer washed two times with methylene chloride. The aqueous layer was acidified with 1N HCl and extracted 3 times with ethyl acetate. The combined organic layers were washed with 1N sodium thiosulfate (1×35 mL) and water (1×25 mL). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure and purified by chromatography (methylene chloride/acetone) to provide the titled compound. MS ESI(−)) m/e 143 (M−H)+; 1H NMR (300 MHz, CDCl3) δ 6.45 (d, 2H), 6.25 (t, 1H), 5.41 (bs, 2H).
Quantity
5.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution 5-chloro-1,3-dimethoxybenzene (20.71 g) in dichloromethane (50 ml) at -78° C. was treated dropwise with a solution of boron tribromide (56 ml) in dichloromethane (250 ml), maintaining the temperature at -78° C. The mixture was slowly warmed to room temperature then left at ambient temperature for 48 hours. The reaction mixture was quenched with water (100 ml), (sodium hydroxide scrubber required) and partitioned between water (1000 ml) and dichloromethane (1000 ml). The organic layer was separated and the aqueous layer was extracted twice with a mixture of dichloromethane and methanol (500 ml, 98:2, v/v). The combined organic extracts were washed with saturated brine (200 ml), dried over magnesium sulphate and evaporated affording the title compound (10.17 g) as a yellow/orange oil which was used without further purification.
Quantity
20.71 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlororesorcinol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5-Chlororesorcinol
Reactant of Route 6
5-Chlororesorcinol

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